molecular formula C10H11FN2 B13221553 6-Fluoro-2,3-dimethyl-1H-indol-5-amine

6-Fluoro-2,3-dimethyl-1H-indol-5-amine

Cat. No.: B13221553
M. Wt: 178.21 g/mol
InChI Key: WDJAPBZMNFNXOG-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dimethyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 6-Fluoro-2,3-dimethyl-1H-indol-5-amine typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

6-Fluoro-2,3-dimethyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to achieve the desired products.

Scientific Research Applications

6-Fluoro-2,3-dimethyl-1H-indol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dimethyl-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

6-Fluoro-2,3-dimethyl-1H-indol-5-amine can be compared with other indole derivatives such as:

    5-Fluoro-2,3-dimethyl-1H-indole: Similar structure but lacks the amine group at the 5th position.

    6-Chloro-2,3-dimethyl-1H-indol-5-amine: Similar structure but with a chlorine atom instead of fluorine at the 6th position.

    2,3-Dimethyl-1H-indole: Lacks both the fluorine and amine groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

6-fluoro-2,3-dimethyl-1H-indol-5-amine

InChI

InChI=1S/C10H11FN2/c1-5-6(2)13-10-4-8(11)9(12)3-7(5)10/h3-4,13H,12H2,1-2H3

InChI Key

WDJAPBZMNFNXOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC(=C(C=C12)N)F)C

Origin of Product

United States

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